molecular formula C10H11FN2 B13054924 (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile

(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile

Cat. No.: B13054924
M. Wt: 178.21 g/mol
InChI Key: GYVMGPZPLZGJPP-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is a chiral nitrile-containing compound characterized by a phenyl ring substituted with fluorine at position 2 and a methyl group at position 3. Its molecular formula is C₁₀H₁₀FN₂, with a molecular weight of 180.20 g/mol.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

GYVMGPZPLZGJPP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H](CC#N)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis or Auxiliaries

  • The synthesis often starts with the corresponding 2-fluoro-5-methylbenzaldehyde, which undergoes a condensation with malonic acid and ammonium acetate under controlled conditions to form a β-amino acid intermediate.
  • This intermediate is then converted into the amino nitrile via dehydration or substitution reactions.
  • Chiral catalysts or auxiliaries are employed to induce stereoselectivity, ensuring the (3S) configuration at the amino-bearing carbon.
  • Reaction conditions such as temperature, pH, and solvent choice (e.g., ethanol or methanol) are optimized to maximize yield and enantiomeric excess.

One-Pot Process Techniques

  • Inspired by patented methods for related 3-amino-3-phenylpropionic acid esters, a one-pot synthesis can be adapted.
  • In this process, all reactants — including the substituted benzaldehyde, malonic acid, and ammonium acetate — are combined in a suitable solvent such as ethanol.
  • The reaction mixture is heated to reflux to promote condensation and formation of the amino acid intermediate.
  • Without isolating intermediates, the reaction mixture is treated with an esterifying or dehydrating reagent (e.g., thionyl chloride) to convert the amino acid to the corresponding amino nitrile.
  • The product is isolated by adjusting pH, extracting with organic solvents (e.g., dichloromethane), and purification steps such as chromatography or crystallization.
  • This method reduces operational complexity and waste generation, improving overall efficiency and environmental compliance.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Condensation 2-fluoro-5-methylbenzaldehyde, malonic acid, ammonium acetate, ethanol, reflux at ~50-80°C Formation of β-amino acid intermediate
Dehydration/Conversion Thionyl chloride or other dehydrating agents, reflux Converts amino acid to amino nitrile
Purification pH adjustment (to ~6-7), extraction with dichloromethane, chromatography Ensures high purity and yield
  • Studies on related compounds indicate that controlling the stereochemistry is critical for biological activity, necessitating asymmetric synthesis methods.
  • One-pot processes have demonstrated yields ranging from 58% to 78% with high purity (HPLC purity ~98%), suggesting their applicability to the 2-fluoro-5-methyl analogue.
  • The choice of solvent and reaction temperature significantly impacts yield and enantiomeric purity.
  • Use of milder reaction conditions and avoidance of high-pressure or hazardous catalysts (e.g., rhodium complexes) enhances safety and scalability.
Method Type Key Features Advantages Challenges
Asymmetric Catalysis Chiral catalysts or auxiliaries; stepwise synthesis High stereoselectivity; well-established Requires chiral reagents; multiple steps
One-Pot Process All reactants combined; no intermediate isolation Simplified operation; reduced waste; good yields Requires precise control of conditions
Traditional Multi-Step Intermediate isolation and purification Flexibility in reaction control Increased complexity and waste

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluoro-substitution on biological activity.

Medicine: In medicine, (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the synthesis of intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substituted phenyl ring enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties/Notes
(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile C₁₀H₁₀FN₂ 2-F, 5-CH₃ 180.20 Target compound; chiral S-configuration
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile C₉H₈ClFN₂ 2-F, 4-Cl 198.62 Discontinued; higher molecular weight due to Cl
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile C₁₀H₁₁FN₂O 2-F, 5-OCH₃ 194.21 Methoxy group increases polarity vs. methyl
DF 203 (2-(4-amino-3-methylphenyl)benzothiazole) C₁₄H₁₁N₂S Benzothiazole core, 3-CH₃ 245.32 Antitumor agent; CYP1A1-dependent metabolism

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom (electron-withdrawing) in all analogs likely enhances metabolic stability. Chlorine (in the 4-chloro analog ) further increases molecular weight and lipophilicity compared to methyl or methoxy groups.
  • Biological Relevance : DF 203 demonstrates that methyl substituents on aromatic rings can drive selective antitumor activity via CYP1A1 metabolism. This suggests that the methyl group in the target compound may similarly influence enzyme interactions, though direct evidence is lacking.

Physical and Chemical Properties

  • Molecular Weight : The target compound (180.20 g/mol) is lighter than its methoxy (194.21 g/mol ) and chloro (198.62 g/mol ) analogs, reflecting substituent contributions.
  • Polarity : The methoxy analog is more polar than the methyl-substituted target compound, which may affect pharmacokinetic properties like absorption and distribution.
  • Stereochemical Purity: highlights the importance of optical purity in related compounds (e.g., 98% ee for (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride), suggesting that the S-configuration in the target compound is critical for its intended function .

Biological Activity

(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features:

  • Amino Group : Capable of forming hydrogen bonds with biological macromolecules.
  • Nitrile Group : Imparts unique reactivity and may influence biological interactions.
  • Fluoro-substituted Phenyl Ring : Enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.

Its molecular formula is C11H12FN2C_{11}H_{12}FN_2, with a molecular weight of approximately 201.22 g/mol.

The biological activity of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms are proposed:

  • Hydrogen Bond Formation : The amino group can form hydrogen bonds with active sites on proteins, influencing their activity.
  • Hydrophobic Interactions : The fluoro-substituted phenyl ring enhances the compound's ability to engage in hydrophobic interactions, which can stabilize binding to lipid membranes or protein pockets.
  • Enzyme Modulation : Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain enzymes, potentially impacting metabolic pathways.

Pharmacological Studies

Research indicates that (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile exhibits various pharmacological properties:

  • Antimicrobial Activity : In vitro studies have shown efficacy against certain bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Potential : Preliminary data indicate that this compound may inhibit the proliferation of cancer cell lines, although further studies are needed to elucidate its mechanism and efficacy.

Case Studies

  • Antibacterial Efficacy
    • A study demonstrated that (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µM. This suggests a promising role in developing new antibiotics.
  • Antitumor Activity
    • In a recent investigation involving human cancer cell lines (e.g., MDA-MB-231), the compound showed significant growth inhibition with an IC50 value of 8 µM, indicating a potential for further development as an anticancer drug.

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12
AntitumorMDA-MB-2318
Enzyme InhibitionUnknownTBD

Safety Profile

Preliminary toxicity assessments indicate that (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile exhibits low acute toxicity in animal models. In a study involving Kunming mice, no adverse effects were observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further research.

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